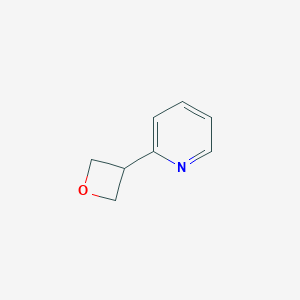
2-(Oxetan-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxetan-3-yl)pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. Its unique structure and properties make it a promising candidate for the development of new drugs. In
Applications De Recherche Scientifique
2-(Oxetan-3-yl)pyridine has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Its unique structure allows it to interact with specific targets in the body, making it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-(Oxetan-3-yl)pyridine is not fully understood. However, it is believed to interact with specific targets in the body, leading to the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes, leading to the inhibition of tumor growth and the prevention of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(Oxetan-3-yl)pyridine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of acetylcholinesterase, leading to the prevention of Alzheimer's disease. Additionally, it has been shown to improve glucose metabolism, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Oxetan-3-yl)pyridine in lab experiments are its unique structure and properties, which allow it to interact with specific targets in the body. Its synthesis method is also relatively simple, making it easy to produce in large quantities. However, its limitations include its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
The future directions for 2-(Oxetan-3-yl)pyridine research include the development of new drugs based on its structure and properties. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases. Its unique structure also makes it a potential candidate for the development of new imaging agents for diagnostic purposes.
Conclusion:
In conclusion, 2-(Oxetan-3-yl)pyridine is a promising compound that has shown potential applications in the field of medicinal chemistry. Its unique structure and properties make it a potential candidate for the development of new drugs and imaging agents. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(Oxetan-3-yl)pyridine can be achieved through various methods. One of the most common methods involves the reaction of pyridine with 3-chlorooxetane in the presence of a base. Another method involves the reaction of pyridine with 3-hydroxyoxetane in the presence of a Lewis acid. Both methods yield high purity and yield of 2-(Oxetan-3-yl)pyridine.
Propriétés
Numéro CAS |
117267-56-8 |
|---|---|
Nom du produit |
2-(Oxetan-3-yl)pyridine |
Formule moléculaire |
C8H9NO |
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
2-(oxetan-3-yl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-2-4-9-8(3-1)7-5-10-6-7/h1-4,7H,5-6H2 |
Clé InChI |
HPTHLAAZJKETBM-UHFFFAOYSA-N |
SMILES |
C1C(CO1)C2=CC=CC=N2 |
SMILES canonique |
C1C(CO1)C2=CC=CC=N2 |
Synonymes |
Pyridine, 2-(3-oxetanyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





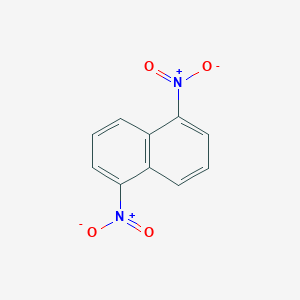
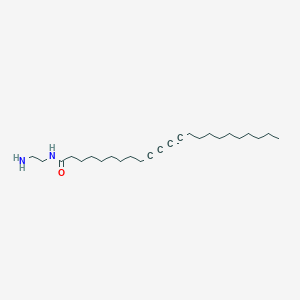
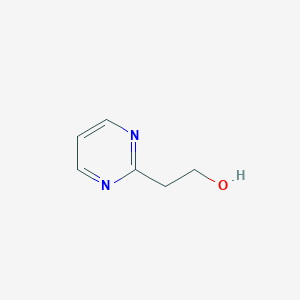

![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B40209.png)
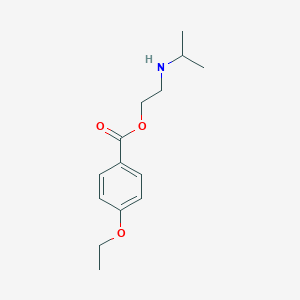


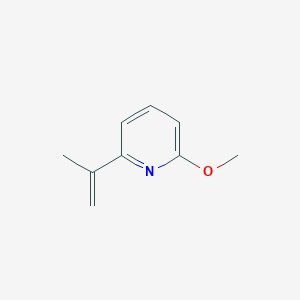
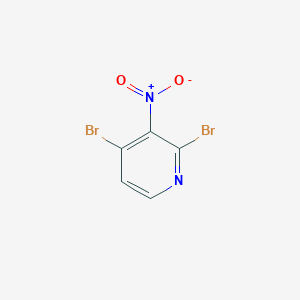
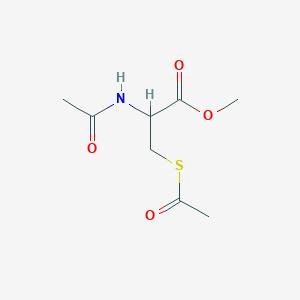
![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B40221.png)